molecular formula C4H9NO2 B042417 N,N-dimethylglycine CAS No. 1118-68-9

N,N-dimethylglycine

Cat. No.: B042417
CAS No.: 1118-68-9
M. Wt: 103.12 g/mol
InChI Key: FFDGPVCHZBVARC-UHFFFAOYSA-N
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Description

N,N-Dimethylglycine: is a derivative of the amino acid glycine, characterized by the presence of two methyl groups attached to the nitrogen atom. It is a naturally occurring compound found in various foods such as beans and liver. This compound has been marketed as a dietary supplement due to its potential health benefits .

Mechanism of Action

Target of Action

N,N-Dimethylglycine (DMG) is a tertiary amino acid that naturally occurs as an intermediate metabolite in choline-to-glycine metabolism . It has been found to act as an agonist of the glycine site of the NMDA receptor . The primary target of DMG is the Monomeric sarcosine oxidase .

Mode of Action

DMG interacts with its targets, primarily the Monomeric sarcosine oxidase, to influence various biochemical processes. It is involved in the one-carbon transfer cycle from choline via betaine in an enzyme-controlled transmethylation reaction .

Biochemical Pathways

DMG is involved in several biochemical pathways. It is formed in the liver mitochondria by the action of ß-homocysteine methyltransferase during the metabolism of homocysteine to methionine . Betaine, which is formed from choline, is the methyl donor in this reaction, and DMG is formed by the removal of one methyl group from betaine . It is also involved in the Glycine and Serine Metabolism, Betaine Metabolism, and Methionine Metabolism .

Pharmacokinetics

It is known that dmg is formed in the liver mitochondria during the metabolism of homocysteine to methionine . More research is needed to fully understand the ADME properties of DMG and their impact on its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of DMG. For example, in broiler diets, DMG has been shown to improve the feed:gain ratio without being accumulated in consumer parts . . More research is needed to fully understand how environmental factors influence the action of DMG.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often employs the neutralization method due to its higher yield and cost-effectiveness. The process involves intermediate steam distillation and isolation of N,N-Dimethylamino acetonitrile, followed by caustic hydrolysis and methanol extraction .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-Dimethylglycine can undergo oxidation reactions, particularly in biological systems where it is metabolized.

    Reduction: It can be reduced to simpler amines under specific conditions.

    Substitution: The compound can participate in substitution reactions, where the methyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various alkyl halides and nucleophiles can facilitate substitution reactions.

Major Products:

    Oxidation: Produces formaldehyde and glycine.

    Reduction: Yields simpler amines.

    Substitution: Results in the formation of substituted glycine derivatives.

Scientific Research Applications

Chemistry: N,N-Dimethylglycine is used as a biochemical reagent in various chemical reactions and studies.

Biology: It plays a role in the metabolism of choline to glycine, acting as an intermediate metabolite .

Medicine: this compound has been studied for its potential benefits in enhancing oxygen utilization, reducing fatigue, and improving endurance performance. It has also been investigated for its effects on patients with progressive multiple sclerosis .

Industry: The compound is used as a feed additive in animal nutrition to improve growth and performance .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(dimethylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-5(2)3-4(6)7/h3H2,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDGPVCHZBVARC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17647-86-8 (mono-potassium salt), 18319-88-5 (hydrochloride salt), 2491-06-7 (mono-hydrochloride)
Record name N,N-Dimethylglycine
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DSSTOX Substance ID

DTXSID6074336
Record name Glycine, N,N-dimethyl-
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Molecular Weight

103.12 g/mol
Source PubChem
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Physical Description

Solid
Record name Dimethylglycine
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CAS No.

1118-68-9
Record name N,N-Dimethylglycine
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Record name N,N-Dimethylglycine
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Record name N,N-dimethylglycine
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Record name Glycine, N,N-dimethyl-
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Record name N,N-dimethylglycine
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Record name N,N-DIMETHYLGLYCINE
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Record name Dimethylglycine
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Melting Point

185.5 °C
Record name N,N-dimethylglycine
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Record name Dimethylglycine
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-dimethylglycine
Reactant of Route 2
N,N-dimethylglycine
Reactant of Route 3
N,N-dimethylglycine

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